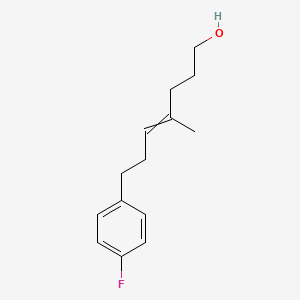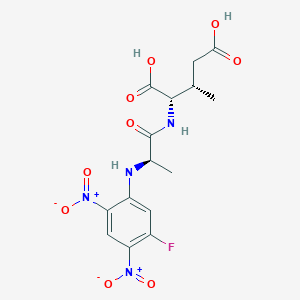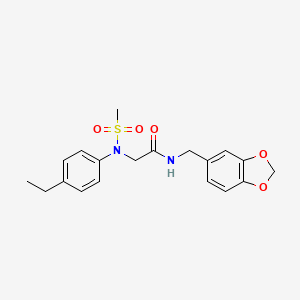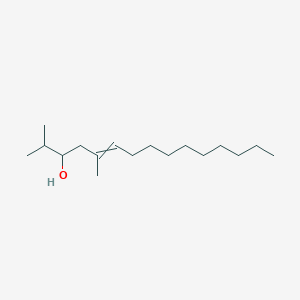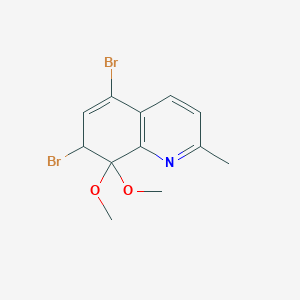
5,7-Dibromo-8,8-dimethoxy-2-methyl-7,8-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-8,8-dimethoxy-2-methyl-7,8-dihydroquinoline is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of bromine atoms at positions 5 and 7, methoxy groups at position 8, and a methyl group at position 2 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-8,8-dimethoxy-2-methyl-7,8-dihydroquinoline typically involves the bromination of a suitable quinoline precursor. One common method is the bromination of 2-methyl-8,8-dimethoxy-7,8-dihydroquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-8,8-dimethoxy-2-methyl-7,8-dihydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, sodium ethoxide, or primary amines. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups at positions 5 and 7.
Oxidation Reactions: Quinoline N-oxides or other oxidized quinoline derivatives.
Reduction Reactions: Dihydroquinoline derivatives with reduced double bonds.
Scientific Research Applications
5,7-Dibromo-8,8-dimethoxy-2-methyl-7,8-dihydroquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-dibromo-8,8-dimethoxy-2-methyl-7,8-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of bromine atoms and methoxy groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-2-methyl-8-hydroxyquinoline: Similar structure but with a hydroxy group instead of methoxy groups.
5,7-Dibromo-8-quinolinol: Lacks the methoxy groups and has a hydroxyl group at position 8.
5,7-Dibromo-2-methylquinoline: Lacks the methoxy groups and the dihydro structure.
Uniqueness
5,7-Dibromo-8,8-dimethoxy-2-methyl-7,8-dihydroquinoline is unique due to the presence of both bromine atoms and methoxy groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
847491-79-6 |
|---|---|
Molecular Formula |
C12H13Br2NO2 |
Molecular Weight |
363.04 g/mol |
IUPAC Name |
5,7-dibromo-8,8-dimethoxy-2-methyl-7H-quinoline |
InChI |
InChI=1S/C12H13Br2NO2/c1-7-4-5-8-9(13)6-10(14)12(16-2,17-3)11(8)15-7/h4-6,10H,1-3H3 |
InChI Key |
HLEXIRWTNKOTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(C2(OC)OC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)
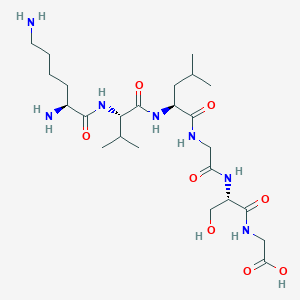
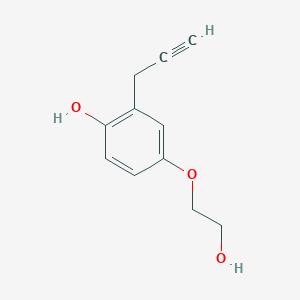
![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)


![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
